ethyl N-({[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate
Description
Properties
Molecular Formula |
C15H19N5O3S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
ethyl 2-[[2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |
InChI |
InChI=1S/C15H19N5O3S/c1-3-23-13(22)8-17-12(21)9-24-15-19-18-14(20(15)16)11-6-4-5-10(2)7-11/h4-7H,3,8-9,16H2,1-2H3,(H,17,21) |
InChI Key |
FSHKVTZZMURFFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1N)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl N-({[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate involves multiple steps. One common method includes the reaction of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like ethanol or dimethylformamide at elevated temperatures to yield the desired product .
Chemical Reactions Analysis
Ethyl N-({[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as an antimicrobial and antifungal agent due to the presence of the triazole ring.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of ethyl N-({[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial, antifungal, or anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Ring
a) 2-[[4-Amino-5-(2-Pyridinyl)-1,2,4-Triazol-3-yl]thio]-N-(3-Methylphenyl)acetamide
- Structural Difference : Replaces the 3-methylphenyl group with a 2-pyridinyl moiety.
- Activity : Exhibits 1.28-fold higher anti-inflammatory activity than diclofenac in formalin-induced edema models, attributed to enhanced cyclooxygenase-2 (COX-2) inhibition via hydrophobic interactions with Leu338 in the enzyme’s active site .
- Key Insight : Pyridinyl groups may improve target binding compared to alkyl-substituted aryl groups.
b) 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)sulfanyl)-N-Acetamides
- Structural Difference : Substitutes 3-methylphenyl with a furan-2-yl group.
- Activity : Demonstrates anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses. Methoxy or nitro substituents on the acetamide’s phenyl ring further enhance activity .
- Key Insight : Heterocyclic substituents (e.g., furan) modulate activity profiles, favoring anti-exudative over anti-inflammatory effects.
Modifications to the Acetamide Side Chain
a) VUAA-1 (N-(4-Ethylphenyl)-2-[(4-Ethyl-5-Pyridin-3-yl-1,2,4-Triazol-3-yl)sulfanyl]acetamide)
- Structural Difference : Uses a 4-ethylphenyl acetamide group instead of glycinate ester.
- Activity : Functions as an Orco agonist, implicating the sulfanyl acetyl group in channel activation .
- Key Insight : Bulky aryl acetamides may favor ligand-receptor interactions in neurological targets, unlike the glycinate’s metabolic versatility.
b) 2-[[4-Amino-5-(3-Methylphenyl)-1,2,4-Triazol-3-yl]sulfanyl]-N-(5-Chloro-2-Methylphenyl)acetamide
- Structural Difference : Replaces glycinate with a 5-chloro-2-methylphenyl group.
- Key Insight : Halogenated aryl groups may improve CNS penetration but reduce aqueous solubility.
Electronic and Steric Effects of Substituents
a) 2-{[4-Amino-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(4-Nitrophenyl)acetamide
- Structural Difference : Incorporates electron-donating (4-methoxy) and electron-withdrawing (4-nitro) groups.
- Activity : Nitro groups may stabilize charge-transfer interactions, but glycinate esters in the target compound likely reduce steric hindrance for enzyme binding .
b) Ethyl Glycinate vs. Aryl Acetamides
- Key Insight : The glycinate ester introduces a zwitterionic character at physiological pH, enhancing solubility (logP reduction) compared to purely aromatic analogs. This may favor renal excretion over hepatic metabolism .
Biological Activity
Ethyl N-({[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including its antibacterial, antifungal, and cytotoxic properties.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 284.36 g/mol |
| Solubility | Soluble in DMSO and water |
| CAS Number | Not available |
Antibacterial Activity
Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. For example, studies on related compounds have shown that triazole Schiff bases possess notable activity against various Gram-positive and Gram-negative bacteria. The antibacterial efficacy is often enhanced through metal coordination, as seen with vanadium(IV) complexes .
In vitro studies involving this compound are crucial for understanding its mechanism of action and effectiveness against specific bacterial strains.
Antifungal Activity
Similar to its antibacterial properties, the antifungal activity of triazole derivatives is well-documented. Compounds containing the triazole moiety have been tested against various fungal strains, including Candida albicans and Aspergillus flavus, showing moderate to significant antifungal effects . The incorporation of sulfanyl groups in the structure may enhance these activities.
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. This compound has been subjected to brine shrimp lethality tests to assess its cytotoxic potential. Preliminary results indicate that certain triazole derivatives exhibit cytotoxic effects that could be leveraged for therapeutic applications .
Study 1: Antimicrobial Efficacy
A study conducted by Sumrra et al. (2013) evaluated a series of triazole Schiff bases for their antimicrobial properties. The results indicated that compounds with similar structural features to this compound showed promising antibacterial activity against Escherichia coli and Staphylococcus aureus .
Study 2: Structure-Activity Relationship
Research focusing on the structure-activity relationship (SAR) of triazole derivatives highlighted that modifications at the 5-position significantly influence biological activity. This suggests that this compound could be optimized further for enhanced efficacy against microbial pathogens .
Study 3: In Vitro Cytotoxicity Testing
In vitro assays conducted on related triazole compounds demonstrated a correlation between structural modifications and increased cytotoxicity against cancer cell lines. These findings suggest that this compound may also possess potential as an anticancer agent .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
